molecular formula C12H10BrCl2N3O B12996349 2-Bromo-8-(3,5-dichlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-8-(3,5-dichlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12996349
M. Wt: 363.03 g/mol
InChI Key: UVZWROZIRSDSCA-UHFFFAOYSA-N
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Description

2-Bromo-8-(3,5-dichlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and dichlorophenoxy groups in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-(3,5-dichlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction typically involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production of triazolopyridines often involves large-scale reactions under controlled conditions. The use of microwave irradiation has been explored for its efficiency and scalability. The reaction conditions, such as temperature and solvent, are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-(3,5-dichlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., NaOCl, MnO2), reducing agents (e.g., NaBH4), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-Bromo-8-(3,5-dichlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inverse agonist for RORγt or inhibit JAK1 and JAK2 pathways . These interactions can modulate various biological processes, leading to therapeutic effects.

Properties

Molecular Formula

C12H10BrCl2N3O

Molecular Weight

363.03 g/mol

IUPAC Name

2-bromo-8-(3,5-dichlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H10BrCl2N3O/c13-12-16-11-10(2-1-3-18(11)17-12)19-9-5-7(14)4-8(15)6-9/h4-6,10H,1-3H2

InChI Key

UVZWROZIRSDSCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC(=NN2C1)Br)OC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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